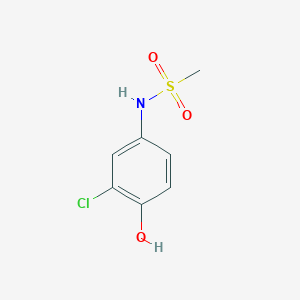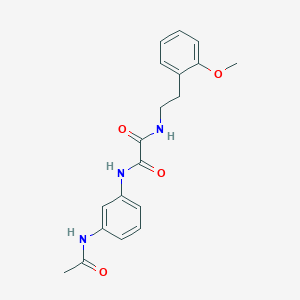![molecular formula C16H11F3N4O2S B2668888 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate CAS No. 1396629-58-5](/img/structure/B2668888.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate, commonly known as TFB-TAZ, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB-TAZ is a heterocyclic compound that contains a pyrazine-2-carboxylate moiety and a benzo[d]thiazol-2-yl group, making it a promising candidate for drug discovery, material science, and organic electronics.
Mécanisme D'action
The mechanism of action of TFB-TAZ varies depending on its application. In drug discovery, TFB-TAZ has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brains of Alzheimer's patients. TFB-TAZ has also been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine in the brain. In material science, TFB-TAZ acts as a building block for the synthesis of organic semiconductors, which exhibit enhanced electrical conductivity due to the presence of TFB-TAZ. In organic electronics, TFB-TAZ acts as a dopant, which enhances the electrical conductivity of organic materials.
Biochemical and Physiological Effects:
TFB-TAZ has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TFB-TAZ is non-toxic to mammalian cells at concentrations up to 100 μM. In vivo studies have shown that TFB-TAZ has low toxicity and is well-tolerated in mice at doses up to 100 mg/kg.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TFB-TAZ in lab experiments include its high purity, reliability, and efficiency of synthesis, as well as its potential applications in various scientific research fields. The limitations of using TFB-TAZ in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for TFB-TAZ research, including the development of new synthetic methods for TFB-TAZ derivatives, the investigation of TFB-TAZ's potential applications in drug delivery and therapeutics, and the exploration of TFB-TAZ's properties in organic electronics and material science. Additionally, further studies are needed to investigate the toxicity and safety of TFB-TAZ in vivo and to optimize its properties for various scientific research applications.
In conclusion, TFB-TAZ is a novel organic compound with potential applications in drug discovery, material science, and organic electronics. Its synthesis method is reliable and efficient, and it has minimal biochemical and physiological effects. The future directions for TFB-TAZ research are promising, and further studies are needed to fully explore its potential in various scientific research fields.
Méthodes De Synthèse
The synthesis of TFB-TAZ involves a series of chemical reactions, including the condensation of 4-(Trifluoromethyl)benzaldehyde with 2-aminobenzo[d]thiazole, followed by the cyclization of the resulting intermediate with 3-azetidinone and pyrazine-2-carboxylic acid. The reaction proceeds under mild conditions and yields a high purity product, making it a reliable and efficient method for TFB-TAZ synthesis.
Applications De Recherche Scientifique
TFB-TAZ has shown promising results in various scientific research applications, including drug discovery, material science, and organic electronics. In drug discovery, TFB-TAZ has been identified as a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TFB-TAZ has also shown potential as a fluorescent probe for the detection of metal ions in biological systems. In material science, TFB-TAZ has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and light-emitting diodes. In organic electronics, TFB-TAZ has been used as a dopant for the enhancement of the electrical conductivity of organic materials.
Propriétés
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-2-1-3-12-13(10)22-15(26-12)23-7-9(8-23)25-14(24)11-6-20-4-5-21-11/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGAIQZFNVVKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2668807.png)

![N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2668814.png)


![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)



![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)
![N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2668825.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)